1-(2-Fluoroethyl)-4-methylpiperidine
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Overview
Description
1-(2-Fluoroethyl)-4-methylpiperidine is a fluorinated organic compound belonging to the piperidine family Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-methylpiperidine typically involves the nucleophilic substitution reaction of 4-methylpiperidine with 2-fluoroethyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Thiols, amines; reaction temperature: 50-80°C.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)-4-methylpiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of fluorinated analogs of biologically active molecules to understand their interactions and mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by forming hydrogen bonds, hydrophobic interactions, or covalent bonds, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperidine: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Methylpiperidine: Lacks the fluoroethyl group, leading to reduced binding affinity and selectivity.
1-(2-Chloroethyl)-4-methylpiperidine: Contains a chloroethyl group instead of a fluoroethyl group, resulting in different reactivity and biological activity.
Uniqueness: 1-(2-Fluoroethyl)-4-methylpiperidine is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical and biological properties. The fluoroethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in various applications.
Properties
Molecular Formula |
C8H16FN |
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Molecular Weight |
145.22 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methylpiperidine |
InChI |
InChI=1S/C8H16FN/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7H2,1H3 |
InChI Key |
DHWXHYCQFFUPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCF |
Origin of Product |
United States |
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